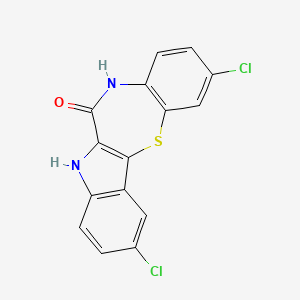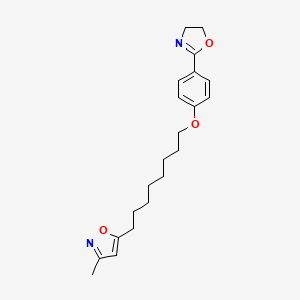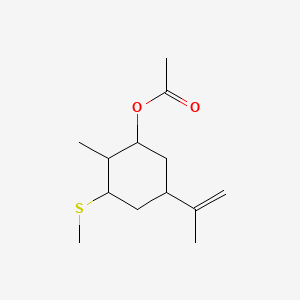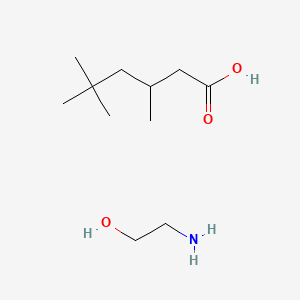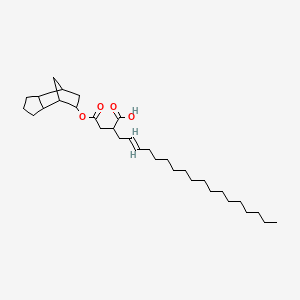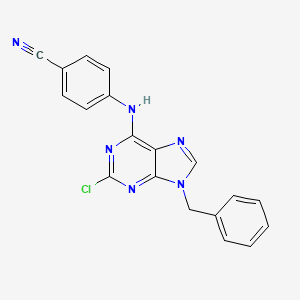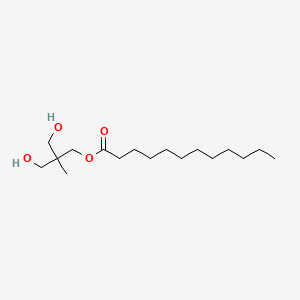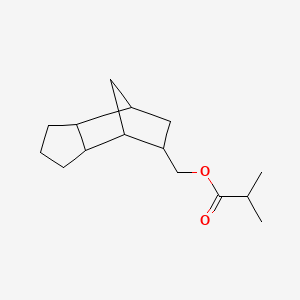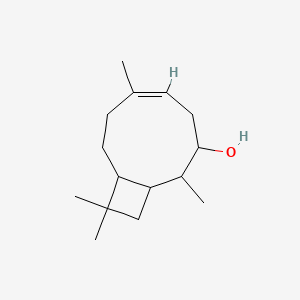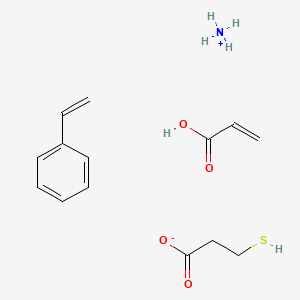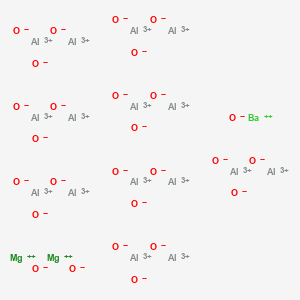
Hexadecaaluminium barium dimagnesium heptacosaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecaaluminum barium dimagnesium heptacosaoxide is a complex inorganic compound with the molecular formula Al16BaMg2O27The compound is composed of sixteen aluminum atoms, one barium atom, two magnesium atoms, and twenty-seven oxygen atoms, resulting in a molecular weight of approximately 1049.63 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadecaaluminum barium dimagnesium heptacosaoxide typically involves high-temperature solid-state reactions. The starting materials, such as aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO), are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. The reaction conditions often include temperatures ranging from 1200°C to 1500°C and prolonged heating times to ensure complete reaction and formation of the desired compound .
Industrial Production Methods
Industrial production of hexadecaaluminum barium dimagnesium heptacosaoxide follows similar principles as laboratory synthesis but on a larger scale. The raw materials are carefully weighed and mixed in large reactors, and the reaction is carried out in industrial furnaces. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity hexadecaaluminum barium dimagnesium heptacosaoxide .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecaaluminum barium dimagnesium heptacosaoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its constituent atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving hexadecaaluminum barium dimagnesium heptacosaoxide include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as hydrogen gas (H2). The reaction conditions vary depending on the desired outcome, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products Formed
The major products formed from reactions involving hexadecaaluminum barium dimagnesium heptacosaoxide depend on the specific reaction type. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental forms of the constituent metals .
Wissenschaftliche Forschungsanwendungen
Hexadecaaluminum barium dimagnesium heptacosaoxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Wirkmechanismus
The mechanism of action of hexadecaaluminum barium dimagnesium heptacosaoxide involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Hexadecaaluminum barium dimagnesium heptacosaoxide can be compared with other similar compounds, such as:
Hexadecaaluminum calcium dimagnesium heptacosaoxide: Similar in structure but contains calcium instead of barium.
Hexadecaaluminum strontium dimagnesium heptacosaoxide: Contains strontium instead of barium.
Hexadecaaluminum barium dimagnesium hexacosaoxide: Similar but with one less oxygen atom.
These comparisons highlight the uniqueness of hexadecaaluminum barium dimagnesium heptacosaoxide in terms of its specific elemental composition and resulting properties.
Eigenschaften
CAS-Nummer |
55134-50-4 |
|---|---|
Molekularformel |
Al16BaMg2O27 |
Molekulargewicht |
1049.63 g/mol |
IUPAC-Name |
hexadecaaluminum;dimagnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/16Al.Ba.2Mg.27O/q16*+3;3*+2;27*-2 |
InChI-Schlüssel |
QQSHGYXUFFWIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


